trans-Chloro(2-hexanamidocyclohexyl)mercury
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Overview
Description
trans-Chloro(2-hexanamidocyclohexyl)mercury: is an organomercury compound with the molecular formula C12H22ClHgNO. This compound is characterized by the presence of a mercury atom bonded to a cyclohexyl ring substituted with a hexanamido group and a chlorine atom. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Chloro(2-hexanamidocyclohexyl)mercury typically involves the reaction of mercury(II) chloride with 2-hexanamidocyclohexylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Chloro(2-hexanamidocyclohexyl)mercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form mercury(0) or other lower oxidation state mercury species.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles such as thiols, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH2), and phosphines (R3P) are employed under mild conditions.
Major Products:
Oxidation: Formation of mercury(II) oxide (HgO) or other oxidized mercury species.
Reduction: Formation of elemental mercury (Hg) or mercury(I) compounds.
Substitution: Formation of substituted organomercury compounds with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of mercury into organic molecules.
- Employed in the study of organomercury chemistry and reaction mechanisms .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in studies related to mercury toxicity and its effects on biological systems .
Medicine:
- Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
- Studied for its interactions with biological macromolecules such as proteins and DNA .
Industry:
- Utilized in the chlor-alkali industry for the production of chlorine and sodium hydroxide.
- Employed in the synthesis of other organomercury compounds used in various industrial applications .
Mechanism of Action
The mechanism of action of trans-Chloro(2-hexanamidocyclohexyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. It can also interact with DNA, causing damage and affecting cellular replication and transcription processes. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Methylmercury (CH3Hg+): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C2H5Hg+): Used in vaccines as a preservative (thiomersal).
Phenylmercury (C6H5Hg+): Employed in fungicides and antiseptics.
Uniqueness: trans-Chloro(2-hexanamidocyclohexyl)mercury is unique due to its specific structural features, including the presence of a hexanamido group and a cyclohexyl ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73926-88-2 |
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Molecular Formula |
C12H22ClHgNO |
Molecular Weight |
432.35 g/mol |
IUPAC Name |
chloro-[(1R,2R)-2-(hexanoylamino)cyclohexyl]mercury |
InChI |
InChI=1S/C12H22NO.ClH.Hg/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11;;/h8,11H,2-7,9-10H2,1H3,(H,13,14);1H;/q;;+1/p-1/t11-;;/m0../s1 |
InChI Key |
VBEKGODBPGBJNJ-IDMXKUIJSA-M |
Isomeric SMILES |
CCCCCC(=O)N[C@@H]1CCCC[C@H]1[Hg]Cl |
Canonical SMILES |
CCCCCC(=O)NC1CCCCC1[Hg]Cl |
Origin of Product |
United States |
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